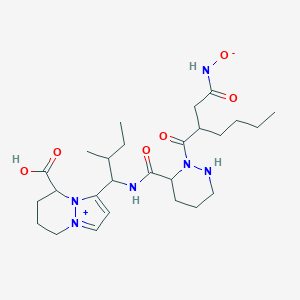
Matlystatin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Matlystatin E is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Matlystatin E involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the pyrazolo[1,2-a]pyridazine core, followed by the introduction of the carboxylic acid group. Subsequent steps involve the addition of the diazinane and hexanoyl groups, with careful control of reaction conditions to ensure the correct functionalization of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and can improve the efficiency of multi-step syntheses.
Analyse Des Réactions Chimiques
Types of Reactions
Matlystatin E can undergo various types of chemical reactions, including:
Oxidation: The oxidoamino group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Functional groups within the molecule can be substituted with other groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxidoamino group could yield a nitro derivative, while reduction could produce an amine.
Applications De Recherche Scientifique
Biosynthesis
The biosynthetic pathway of matlystatins involves a complex series of enzymatic reactions. Recent studies have identified key gene clusters responsible for the production of Matlystatin E and its congeners. The biosynthesis begins with the ethylmalonyl-CoA pathway, leading to the formation of the hydroxamate warhead .
Key Enzymes Involved:
- Adenylation Domains : Activate amino acids such as proline (Pip) and leucine.
- Decarboxylase-Dehydrogenase Enzymes : Contribute to the structural diversity observed among matlystatins .
Structural Diversity
This compound exhibits significant structural diversity due to variations in its C-terminal substitutions and fatty acid side chains. This diversity is crucial for its interaction with different metalloproteinases, enhancing its potential as a therapeutic agent .
| Matlystatin Congener | C-terminal Substitution | Fatty Acid Side Chain Length |
|---|---|---|
| A | Leucine | Short |
| B | Isoleucine | Medium |
| D | Ornithine | Long |
| E | Pip | Variable |
| F | Ornithine | Long |
Cancer Treatment
Matlystatins, including this compound, have shown promise as anticancer agents due to their ability to inhibit MMPs involved in tumor invasion and metastasis. Specifically, Matlystatin A has been highlighted as a lead compound in drug development targeting MMP-2, -3, and -9 .
Inflammatory Diseases
Given their role in modulating extracellular matrix degradation, matlystatins may also be beneficial in treating inflammatory diseases where MMPs are implicated. The inhibition of MMPs can reduce tissue damage and inflammation .
Matrix Metalloproteinase Inhibition
Matlystatins are being studied for their selectivity and specificity in inhibiting various MMPs. This selectivity is critical since many synthetic inhibitors have faced challenges related to side effects and low bioavailability in clinical settings .
Case Studies
Recent research has provided insights into the efficacy of this compound in various experimental models:
- In Vitro Studies : this compound has been tested against several MMPs, demonstrating significant inhibition at micromolar concentrations.
- Animal Models : In preclinical trials, administration of this compound resulted in reduced tumor growth and metastasis in mouse models of cancer.
Mécanisme D'action
The mechanism by which Matlystatin E exerts its effects depends on its interaction with molecular targets. The compound’s multiple functional groups allow it to bind to different proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The specific pathways involved would depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolo[1,2-a]pyridazine derivatives, which share the core structure but differ in their functional groups. Examples include:
- 3-[2-Methyl-1-[[2-[2-[2-(amino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid
- 3-[2-Methyl-1-[[2-[2-[2-(hydroxyamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid
Uniqueness
The uniqueness of Matlystatin E lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
140638-26-2 |
|---|---|
Formule moléculaire |
C26H42N6O6 |
Poids moléculaire |
534.6 g/mol |
Nom IUPAC |
3-[2-methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid |
InChI |
InChI=1S/C26H42N6O6/c1-4-6-9-18(16-22(33)29-38)25(35)31-20(10-7-13-27-31)24(34)28-23(17(3)5-2)19-12-15-30-14-8-11-21(26(36)37)32(19)30/h12,15,17-18,20-21,23,27H,4-11,13-14,16H2,1-3H3,(H3-,28,29,33,34,36,37,38) |
Clé InChI |
FALJVYVMSWFILZ-UHFFFAOYSA-N |
SMILES |
CCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC |
SMILES canonique |
CCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC |
Synonymes |
matlystatin E |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















